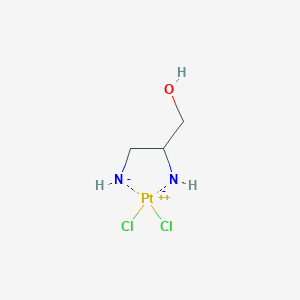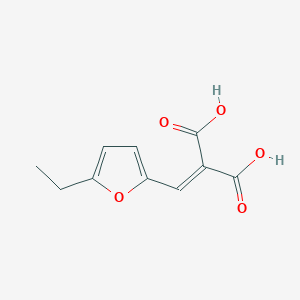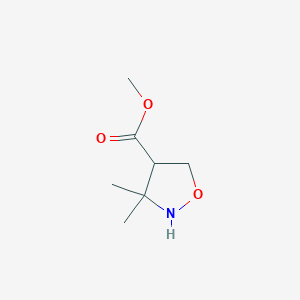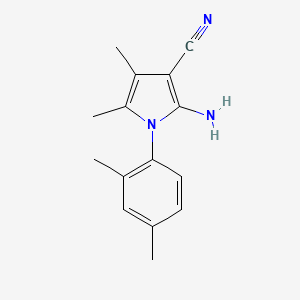![molecular formula C21H22NOP B12873303 [1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide: is a complex organic compound that features a biphenyl structure with a dimethylamino group and a phosphine oxide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide typically involves multiple steps. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of Phosphine Oxide Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphine oxide group, converting it back to a phosphine.
Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phosphine oxide group.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Triphenylphosphine Oxide: Similar in having a phosphine oxide group but lacks the biphenyl and dimethylamino groups.
Biphenyl Derivatives: Compounds like biphenyl-4-amine or biphenyl-4-carboxylic acid share the biphenyl core but differ in functional groups.
Uniqueness:
Structural Complexity: The combination of a biphenyl core, dimethylamino group, and phosphine oxide group makes [1,1’-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide unique.
Versatility: Its ability to participate in various chemical reactions and applications in multiple fields highlights its versatility compared to simpler analogs.
特性
分子式 |
C21H22NOP |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[methyl-(2-phenylphenyl)phosphoryl]aniline |
InChI |
InChI=1S/C21H22NOP/c1-22(2)18-13-15-19(16-14-18)24(3,23)21-12-8-7-11-20(21)17-9-5-4-6-10-17/h4-16H,1-3H3 |
InChIキー |
GUNGPRZIENCFJJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C)C2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


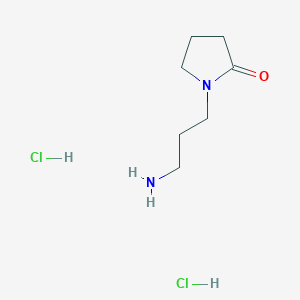
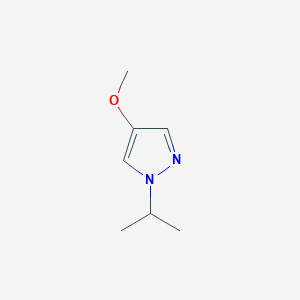
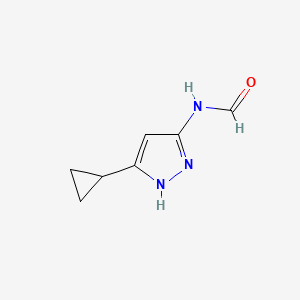
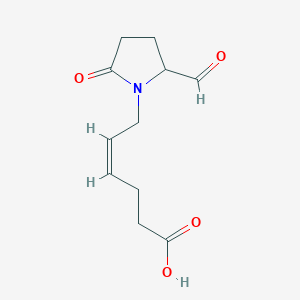
![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
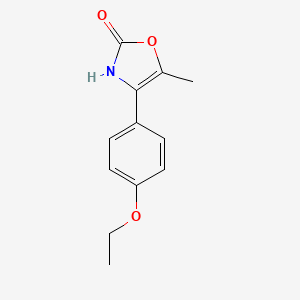

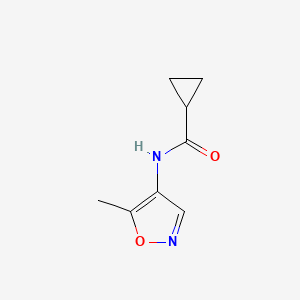
![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
